molecular formula C20H16N4OS2 B10994745 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B10994745
M. Wt: 392.5 g/mol
InChI Key: BKXWSEQQZAWTJL-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with thiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in bacterial or fungal metabolism. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16N4OS2/c1-13-17(27-19(21-13)15-10-6-3-7-11-15)18(25)22-20-24-23-16(26-20)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,22,24,25)

InChI Key

BKXWSEQQZAWTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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